molecular formula C12H15N3O4 B11539785 2-morpholin-4-yl-N-(3-nitrophenyl)acetamide CAS No. 302789-06-6

2-morpholin-4-yl-N-(3-nitrophenyl)acetamide

Cat. No.: B11539785
CAS No.: 302789-06-6
M. Wt: 265.26 g/mol
InChI Key: GLCBWTFWQGOYQZ-UHFFFAOYSA-N
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Description

2-morpholin-4-yl-N-(3-nitrophenyl)acetamide is an organic compound characterized by the presence of a morpholine ring and a nitrophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholin-4-yl-N-(3-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: The initial step involves the reaction of 3-nitroaniline with acetic anhydride to form N-(3-nitrophenyl)acetamide.

    Introduction of the Morpholine Ring: The N-(3-nitrophenyl)acetamide is then reacted with morpholine under suitable conditions, often in the presence of a base such as triethylamine, to yield the final product.

The reaction conditions generally include moderate temperatures (50-80°C) and solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in 2-morpholin-4-yl-N-(3-nitrophenyl)acetamide can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Major Products

    Reduction: 2-morpholin-4-yl-N-(3-aminophenyl)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-morpholin-4-yl-N-(3-nitrophenyl)acetamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The presence of the morpholine ring and nitrophenyl group can interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-morpholin-4-yl-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-morpholin-4-yl-N-(2-nitrophenyl)acetamide
  • 2-morpholin-4-yl-N-(4-nitrophenyl)acetamide
  • 2-morpholin-4-yl-N-(2,4-dinitrophenyl)acetamide

Uniqueness

2-morpholin-4-yl-N-(3-nitrophenyl)acetamide is unique due to the position of the nitro group on the phenyl ring. This positional isomerism can significantly influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in drug development and chemical research.

Properties

CAS No.

302789-06-6

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

2-morpholin-4-yl-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C12H15N3O4/c16-12(9-14-4-6-19-7-5-14)13-10-2-1-3-11(8-10)15(17)18/h1-3,8H,4-7,9H2,(H,13,16)

InChI Key

GLCBWTFWQGOYQZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

solubility

36.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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